2,4-Dimethyl-2,3-dihydroquinazoline 3-oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2,3-dihydroquinazoline 3-oxide typically involves the oxidation of quinazoline derivatives. One common method is the oxidation of 2,4-dimethyl-2,3-dihydroquinazoline using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to yield the desired 3-oxide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2,3-dihydroquinazoline 3-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the 3-oxide back to the parent quinazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA, and other peracids.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: 2,4-Dimethyl-2,3-dihydroquinazoline.
Substitution: Substituted quinazoline derivatives with diverse functional groups.
Scientific Research Applications
2,4-Dimethyl-2,3-dihydroquinazoline 3-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinazoline 3-oxide: A closely related compound with similar chemical properties and reactivity.
2,3-Dihydroquinazoline: The parent compound without the 3-oxide functional group.
Quinazoline N-oxides: A broader class of compounds with varying substituents on the quinazoline ring.
Uniqueness
2,4-Dimethyl-2,3-dihydroquinazoline 3-oxide is unique due to its specific substitution pattern and the presence of the 3-oxide functional group. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives .
Properties
CAS No. |
1837-71-4 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,4-dimethyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C10H10N2O/c1-7-9-5-3-4-6-10(9)11-8(2)12(7)13/h3-6H,1-2H3 |
InChI Key |
BSBZGFKGFMEIQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)C)[O-] |
Origin of Product |
United States |
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